molecular formula C21H20N2O2S B2936197 N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-67-7

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2936197
CAS No.: 868965-67-7
M. Wt: 364.46
InChI Key: LPUXQOIQMSCKMG-UHFFFAOYSA-N
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Description

The compound N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted with a naphthalene-linked acetamido group and a methyl carboxamide moiety. This structure combines a rigid bicyclic thiophene system with a bulky, lipophilic naphthalene group, which may enhance binding to hydrophobic targets like the translocator protein (TSPO), a common focus in neuroimaging and therapeutic agents . Its synthesis likely involves coupling reactions similar to those described for related carboxamide derivatives, such as the use of acyl chlorides and amidation steps .

Properties

IUPAC Name

N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-22-20(25)19-16-10-5-11-17(16)26-21(19)23-18(24)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXQOIQMSCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps One common method starts with the preparation of the naphthalene derivative, followed by the formation of the cyclopenta[b]thiophene ring

    Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring can be formed through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituent groups attached to the cyclopenta[b]thiophene core. Key comparisons include:

Compound Name Substituent Group Molecular Weight Key Properties/Applications Reference
N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Naphthalen-1-yl acetamido Not explicitly stated Potential TSPO ligand; high lipophilicity
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0) 4-Methoxyphenyl sulfonyl 394.5 Sulfonyl group enhances polarity; possible metabolic stability
N-methyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Tetrahydroisoquinoline sulfonyl Not explicitly stated Bulky sulfonamide group; potential CNS targeting
Carbon-11 labeled N-methyl-2-(5-((naphthalen-2-ylmethyl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide Naphthalen-2-ylmethyl benzooxazolone Not explicitly stated SPECT imaging ligand; radiolabeled for diagnostics
  • Substituent Impact: The naphthalen-1-yl group in the target compound introduces significant steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to the 4-methoxyphenyl sulfonyl group in or the smaller benzooxazolone in .

Conformational and Crystallographic Differences

  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between aromatic rings (benzene-thiophene) range from 8.5° to 13.5°, influencing molecular packing and solubility . The target compound’s naphthalene substituent likely induces larger dihedral angles due to steric hindrance, altering crystal packing and intermolecular interactions (e.g., C–H⋯O/S vs. classical hydrogen bonds). Similar carboxamide derivatives (e.g., ) show weak non-classical interactions (C–H⋯O/S), which may reduce crystallinity compared to hydrogen-bond-rich systems.

Biological Activity

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in biological applications. Its unique structure integrates a naphthalene moiety with a cyclopenta[b]thiophene ring, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameN-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Molecular FormulaC21H20N2O2S
Molecular Weight364.46 g/mol
CAS Number868965-67-7

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation : It could act as a modulator for receptors related to cancer and inflammation, potentially altering signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Inhibition : It displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Study 1: Antitumor Effects in Vivo

A recent animal study investigated the effects of this compound on tumor growth in mice:

  • Methodology : Mice were implanted with tumor cells and treated with varying doses of the compound.
  • Results : The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissue.

Study 2: Mechanistic Insights into Antimicrobial Action

Another study focused on understanding how the compound exerts its antimicrobial effects:

  • Approach : The study employed time-kill assays and membrane integrity tests.
  • Findings : Results indicated that the compound disrupts bacterial membranes, leading to leakage of intracellular contents and cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via Schiff base formation or acylation reactions. For example, refluxing 2-amino derivatives with naphthalene-containing acylating agents in ethanol under acidic catalysis (e.g., glacial acetic acid) is a common approach. Yield optimization may involve adjusting reaction time (e.g., 5–12 hours), solvent polarity, or catalyst loading. Recrystallization in ethanol or methanol improves purity .
  • Key Data :

ParameterConditionsYield Range
SolventEthanol60–75%
CatalystAcetic acid (1 mL)70%
Time5–12 h reflux65–80%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.60–7.40 ppm for naphthalene protons, δ 2.95 ppm for N-methyl groups). IR spectroscopy identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bands (~3300 cm⁻¹). HRMS validates molecular weight (e.g., calculated vs. observed m/z) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC/UV-Vis at 24, 48, and 72 hours. Calculate degradation kinetics (e.g., half-life) using first-order models .

Advanced Research Questions

Q. What computational strategies predict the compound’s metabolic pathways and interactions with enzymes like aldehyde oxidase?

  • Methodology : Use in silico tools (e.g., Molecular Operating Environment, AutoDock) to model binding affinities with human aldehyde oxidase. Validate predictions with in vitro assays using liver microsomes and LC-MS/MS to identify metabolites (e.g., oxidation at the thiophene ring or naphthalene moiety) .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing off-target effects?

  • Methodology : Perform SAR studies by synthesizing analogs with varied substituents (e.g., halogenation at the naphthalene ring, alkylation of the amide nitrogen). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values and selectivity indices .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., anticonvulsant vs. antibacterial activity)?

  • Methodology :

  • Orthogonal assays : Validate activity in multiple models (e.g., in vitro MIC assays for antibacterial activity, MES test for anticonvulsant effects).
  • Structural analysis : Use X-ray crystallography (as in Schiff base analogs ) to confirm conformation-dependent interactions.
  • Dose-response profiling : Identify concentration-dependent dual activities (e.g., antibacterial at µM vs. anticonvulsant at nM ranges) .

Methodological Challenges and Solutions

Q. How can researchers improve solubility for in vivo studies without compromising activity?

  • Approach :

  • Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide.
  • Co-solvent systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin complexes.
  • Data : Solubility increases from <0.1 mg/mL (pure compound) to >5 mg/mL with 10% β-cyclodextrin .

Q. What strategies validate the compound’s target engagement in complex biological systems?

  • Methodology :

  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability shifts via Western blot.
  • Click chemistry : Attach biotin or fluorescent tags to the compound for pull-down assays and confocal imaging .

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